tert-butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate
Description
tert-Butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate is a complex organic compound featuring a tert-butyl group, a pyridazinone moiety, and an oxadiazole ring
Properties
IUPAC Name |
tert-butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-14(2,3)23-13(22)18-15(5-4-6-15)12-17-11(24-20-12)9-7-10(21)19-16-8-9/h7-8H,4-6H2,1-3H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRQBBYQBJEWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=NOC(=N2)C3=CC(=O)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the core cyclobutyl structure, followed by the introduction of the pyridazinone and oxadiazole rings. Common synthetic routes include:
Cyclobutyl Formation: This step often involves cyclization reactions under controlled conditions.
Pyridazinone Introduction: The pyridazinone moiety can be introduced via condensation reactions with appropriate precursors.
Oxadiazole Formation: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
tert-Butyl Carbamate Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
tert-Butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and reactivity can be leveraged in the design of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Industrial Applications: Its reactivity and stability make it suitable for use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the tert-butyl group and a nitrogen-containing heterocycle but differs in its overall structure and reactivity.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Similar in having a tert-butyl group and a nitrogen-containing ring, but with distinct chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
